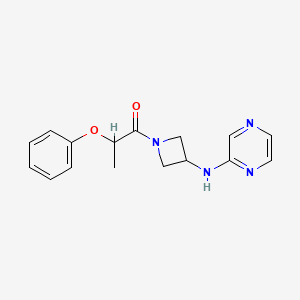
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PAP-1 and is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
作用机制
PAP-1 works by inhibiting the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which are enzymes that play a critical role in regulating cellular signaling pathways. 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one remove phosphate groups from proteins, which can activate or deactivate signaling pathways. By inhibiting the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, PAP-1 can modulate cellular signaling pathways and affect a variety of cellular processes.
Biochemical and Physiological Effects
PAP-1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PAP-1 can inhibit cell growth and induce apoptosis, which is a form of programmed cell death. In immune cells, PAP-1 can modulate the immune response by regulating the activity of immune cells. In neurons, PAP-1 can prevent the death of neurons and protect against neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of PAP-1 is its ability to selectively inhibit the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be useful for studying the role of specific 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one in cellular signaling pathways. However, one limitation of PAP-1 is its potential for off-target effects, as it may inhibit the activity of other enzymes that are structurally similar to 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one.
未来方向
There are a number of future directions for research on PAP-1. One area of interest is the development of more potent and selective PTP inhibitors that can be used to study the role of specific 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one in cellular signaling pathways. Another area of interest is the development of PAP-1 derivatives that have improved pharmacokinetic properties and can be used for in vivo studies. Additionally, PAP-1 may have potential applications in the treatment of cancer, immunological disorders, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
合成方法
The synthesis of PAP-1 involves a multi-step process that begins with the reaction of 2-bromo-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one with phenol in the presence of a base. This reaction produces 2-phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be purified and used for further studies.
科学研究应用
PAP-1 has been studied for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, PAP-1 has been shown to inhibit the growth of cancer cells by blocking the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one that are overexpressed in many types of cancer. In immunology, PAP-1 has been studied for its ability to modulate the immune response by regulating the activity of immune cells. In neurobiology, PAP-1 has been shown to have neuroprotective effects by preventing the death of neurons in the brain.
属性
IUPAC Name |
2-phenoxy-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-10-13(11-20)19-15-9-17-7-8-18-15/h2-9,12-13H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMBEWWRTNPXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
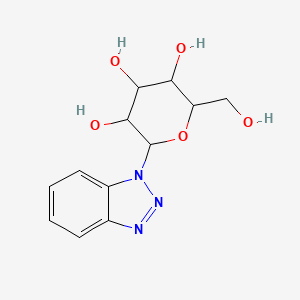
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)
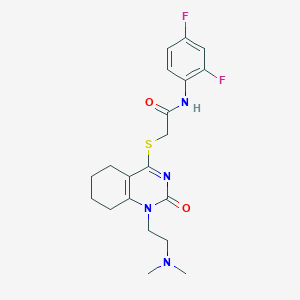

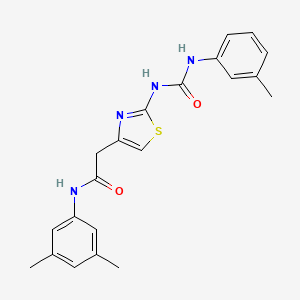
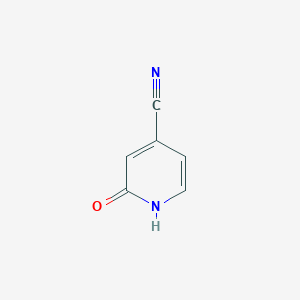

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

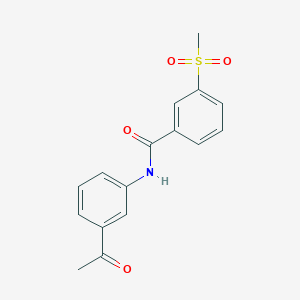
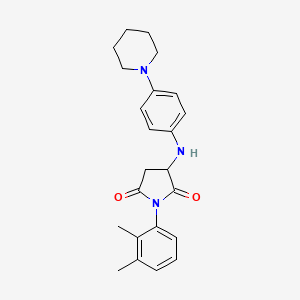
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)
